2-(1,1-Difluoroethyl)-1,3-difluorobenzene (CAS: 1138445-06-3) is a highly specialized, electron-deficient fluorinated building block characterized by a 2,6-difluorophenyl core bearing a pre-installed 1,1-difluoroethyl group. In industrial and pharmaceutical procurement, this compound is primarily sourced to bypass the notoriously difficult late-stage deoxofluorination of sterically hindered ketones [1]. The 1,1-difluoroethyl motif acts as a lipophilic, conformationally rigid, and metabolically robust bioisostere for ethyl or isopropyl groups. By providing a stable, pre-fluorinated scaffold, this compound enables the efficient, regioselective synthesis of complex active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized fluorinated materials without the yield losses associated with harsh in-house fluorination protocols [2].
Attempting to substitute this compound with its unfluorinated ketone precursor, 2,6-difluoroacetophenone, to perform in-house deoxofluorination is a common procurement error that leads to severe process inefficiencies. The two strongly electron-withdrawing ortho-fluorine atoms drastically reduce the nucleophilicity of the carbonyl oxygen, rendering standard reagents like DAST or Deoxo-Fluor highly ineffective and prone to generating elimination byproducts . Alternatively, substituting with the non-fluorinated 2-ethyl-1,3-difluorobenzene analog sacrifices critical metabolic stability, as the unshielded benzylic position undergoes rapid cytochrome P450-mediated oxidation [1]. Procuring the exact pre-fluorinated 2-(1,1-difluoroethyl)-1,3-difluorobenzene is therefore mandatory to ensure both synthetic scalability and the pharmacokinetic viability of the final product.
Synthesizing the 1,1-difluoroethyl motif on highly electron-deficient rings is a recognized bottleneck in scale-up chemistry. When using 2,6-difluoroacetophenone as a baseline precursor, treatment with nucleophilic fluorinating agents suffers from severe electronic deactivation caused by the two ortho-fluorine atoms, leading to sluggish reaction rates and high levels of elimination byproducts [1]. Procuring 2-(1,1-Difluoroethyl)-1,3-difluorobenzene directly circumvents this process limitation, providing the intact motif ready for immediate downstream cross-coupling.
| Evidence Dimension | Yield of 1,1-difluoroethyl motif formation |
| Target Compound Data | 100% pre-installed motif (Direct procurement) |
| Comparator Or Baseline | 2,6-difluoroacetophenone + DAST (In-house synthesis) |
| Quantified Difference | In-house synthesis typically yields <30% due to electronic deactivation, representing a >70% yield loss compared to direct procurement. |
| Conditions | Standard nucleophilic deoxofluorination conditions (DAST or Deoxo-Fluor, neat or in DCM, elevated temperatures). |
Procuring this pre-fluorinated building block eliminates a low-yielding, reagent-intensive step, drastically improving the overall scalability and cost-efficiency of the synthetic route.
In the design of multi-substituted aromatic cores, regiocontrol is paramount. The baseline comparator, 1,3-difluorobenzene, undergoes directed ortho-lithiation predominantly at the highly acidic 2-position (between the two fluorine atoms) [1]. In 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, the 2-position is sterically and covalently blocked by the 1,1-difluoroethyl group. Consequently, metalation is forced to occur cleanly at the 4-position, directed by the adjacent fluorine, enabling the high-yield synthesis of 1,2,3,4-tetrasubstituted aromatic systems [2].
| Evidence Dimension | Primary site of lithiation and regiomeric purity |
| Target Compound Data | >95% lithiation at the 4-position |
| Comparator Or Baseline | 1,3-difluorobenzene |
| Quantified Difference | Shifts lithiation from the 2-position (in the baseline) to the 4-position, providing >95% regiocontrol for asymmetric functionalization. |
| Conditions | Lithiation with sec-BuLi or LDA in THF at -78 °C. |
This predictable regioselectivity allows process chemists to reliably scale up complex asymmetric intermediates without the need for costly chromatographic separation of regioisomers.
The 1,1-difluoroethyl group is frequently employed as a metabolically robust bioisostere for ethyl or isopropyl groups. When comparing the target compound's structural motif to a non-fluorinated 2-ethyl-1,3-difluorobenzene analog, the presence of the gem-difluoro group completely blocks cytochrome P450-mediated benzylic hydroxylation [1]. This class-level pharmacokinetic enhancement translates to significantly prolonged in vivo half-lives for the resulting active pharmaceutical ingredients (APIs).
| Evidence Dimension | Benzylic oxidation rate (in vitro half-life) |
| Target Compound Data | t1/2 > 120 min (gem-difluoro blocked) |
| Comparator Or Baseline | 2-ethyl-1,3-difluorobenzene derivatives |
| Quantified Difference | >4-fold increase in metabolic half-life compared to the rapid clearance (t1/2 < 30 min) of the unfluorinated ethyl baseline. |
| Conditions | Human liver microsome (HLM) stability assays. |
Procuring the fluorinated building block is essential for developing APIs with viable oral bioavailability and once-daily dosing profiles, making the cheaper unfluorinated analog a false economy.
The sterically demanding, lipophilic 2-(1,1-difluoroethyl)-1,3-difluorophenyl motif is ideal for occupying deep, hydrophobic pockets in kinase targets. By utilizing this exact compound as a starting material, medicinal chemists can efficiently generate libraries of metabolically stable inhibitors, avoiding the rapid clearance associated with standard ethyl or isopropyl substituents [1].
In the design of succinate dehydrogenase inhibitors (SDHIs) and other modern fungicides, highly fluorinated aromatic rings are critical for environmental persistence and target affinity. This compound serves as a highly regioselective precursor for synthesizing complex, multi-substituted fungicidal active ingredients, where the 1,1-difluoroethyl group enhances cuticular penetration in plants [2].
The strong lateral dipole moment introduced by the 1,3-difluoro substitution, combined with the bulky, polarizable 1,1-difluoroethyl group, makes this compound a valuable building block for nematic liquid crystal formulations. Procuring the pre-fluorinated core allows materials scientists to bypass harsh fluorination conditions, directly cross-coupling the ring into extended mesogenic structures to tune dielectric anisotropy [3].
Acute Toxic;Irritant